![molecular formula C16H18F2N4 B6460615 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549012-25-9](/img/structure/B6460615.png)
3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves designing, synthesizing, and characterizing by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用
- Voriconazole Derivatives : Researchers have explored derivatives of voriconazole, an antifungal drug. One such derivative is 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5… . These compounds may offer improved efficacy or reduced side effects for treating fungal infections.
- Suzuki Cross-Coupling : 3,4-Difluorophenylboronic acid can be used in Suzuki cross-coupling reactions with aryl and heteroaryl halides to create fluorinated biaryl derivatives . These compounds find applications in materials science and drug discovery.
- Several derivatives of 3-(2,4-difluorophenyl)propionic acid have been evaluated for their antioxidant activity. Notably, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibited significant activity .
- Paliperidone Synthesis : 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, an intermediate in paliperidone synthesis, plays a crucial role in the production of this antipsychotic medication .
- Functional Group Exploration : The compound’s fluorine atoms contribute to its unique reactivity. Researchers investigate its behavior in various reactions, including nucleophilic substitutions, palladium-catalyzed processes, and more .
- Hydroxymethylation : The compound can undergo photoredox-catalyzed hydroxymethylation, leading to interesting derivatives. For example, VN-CHO (VN = 3-(2,4-difluorophenyl)propionic acid) was obtained through this process .
Antifungal Agents
Fluorinated Biaryl Synthesis
Antioxidant Screening
Pharmaceutical Intermediates
Organofluorine Chemistry
Photoredox-Catalyzed Transformations
作用机制
Target of Action
The primary targets of the compound “3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” are currently unknown . It’s worth noting that compounds with a similar structure, such as those containing a piperazine ring, have been found in a variety of biologically active compounds for various disease states .
Mode of Action
Based on its structural similarity to other piperazine-containing compounds, it may interact with its targets through a variety of mechanisms .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Piperazine derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Piperazine derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . .
安全和危害
未来方向
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
属性
IUPAC Name |
3-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4/c1-12-2-5-16(20-19-12)22-8-6-21(7-9-22)11-13-3-4-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHAVAOXHTAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。